N-[2-(4-fluorophenyl)ethyl]cyclobutanecarboxamide
Description
N-[2-(4-Fluorophenyl)ethyl]cyclobutanecarboxamide is a synthetic amide derivative featuring a cyclobutane ring conjugated to a carboxamide group, with a 2-(4-fluorophenyl)ethyl substituent. Its molecular formula is inferred as C₁₃H₁₅FNO (molecular weight ≈ 220–230 g/mol), though exact experimental data is unavailable in the provided evidence. The compound’s structure combines a strained cyclobutane core with a fluorinated aromatic moiety, which may influence its physicochemical properties and biological interactions. Cyclobutanecarboxamides are noted in as intermediates or target molecules in medicinal chemistry, with suppliers listed for related derivatives .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-6-4-10(5-7-12)8-9-15-13(16)11-2-1-3-11/h4-7,11H,1-3,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRAQLYCWIXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]cyclobutanecarboxamide typically involves the following steps:
Preparation of 2-(4-fluorophenyl)ethylamine: This can be achieved through the reduction of 4-fluoroacetophenone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of Cyclobutanecarboxylic Acid Chloride: Cyclobutanecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amidation Reaction: The final step involves the reaction of 2-(4-fluorophenyl)ethylamine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with N-[2-(4-Fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide
This analog () replaces the cyclobutane with a 5-methylthiophene ring. Key differences include:
- Molecular Weight : 263.33 g/mol (vs. ~220–230 g/mol for the target compound).
- Lipophilicity : Higher logP (3.17) due to the thiophene’s aromaticity, suggesting greater membrane permeability compared to the cyclobutane analog.
- Hydrogen Bonding: Similar H-bond donor/acceptor counts (1 donor, 2 acceptors), but the thiophene’s sulfur atom may introduce additional van der Waals interactions.
- Stereoelectronic Effects : The planar thiophene vs. strained cyclobutane may alter target binding or metabolic stability .
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Core Structure |
|---|---|---|---|---|---|
| Target Compound | ~220–230 | ~2.5* | 1 | 2 | Cyclobutane |
| N-[2-(4-Fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide | 263.33 | 3.17 | 1 | 2 | Thiophene |
| N-[2-(1H-Indol-1-yl)ethyl]cyclobutanecarboxamide | ~250–260* | ~3.0* | 1 | 2 | Cyclobutane + Indole |
*Estimated based on structural analogs.
Comparison with Other Cyclobutanecarboxamides
lists derivatives such as N-[2-(1H-indol-1-yl)ethyl]cyclobutanecarboxamide and N-[2-(3-benzofuranyl)ethyl]cyclobutanecarboxamide . These analogs feature bulkier aromatic substituents (e.g., indole, benzofuran) instead of the 4-fluorophenyl group:
Comparison with Benzothiazole Derivatives ()
Compounds like N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide share the 4-fluorophenyl motif but incorporate a benzothiazole core. Differences include:
- Pharmacophore : Benzothiazoles are often associated with kinase inhibition or antimicrobial activity, whereas cyclobutanecarboxamides may target conformational-sensitive receptors (e.g., neurotransmitter transporters).
- Synthetic Routes : Benzothiazole derivatives frequently utilize sulfamoyl or nitro groups (), while cyclobutanecarboxamides may rely on amide coupling reagents (e.g., tetramethylisouronium hexafluorophosphate, as in ) .
Comparison with 2-Chloro-N-(4-fluorophenyl)acetamide ()
This simpler analog lacks the ethyl spacer and cyclobutane ring:
Potential Pharmacological Implications
- The 4-fluorophenyl group may mimic cocaine’s aromatic pharmacophore.
- The cyclobutane strain could enforce a conformation favorable for DAT binding, similar to tropane analogs.
- Compared to the thiophene analog (), the cyclobutane’s rigidity might reduce off-target effects .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]cyclobutanecarboxamide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring connected to an ethyl group substituted with a 4-fluorophenyl moiety. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzymatic activities or receptor functions, leading to various pharmacological effects. Preliminary studies suggest that it could inhibit certain pathways associated with cancer cell proliferation and microbial resistance.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung cancer cells. The compound's mechanism may involve the disruption of tubulin polymerization, which is critical for mitotic spindle formation during cell division.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 | 1.0 | Inhibition of tubulin polymerization |
| A549 | 5.0 | Induction of apoptosis |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest effectiveness against various bacterial strains, indicating potential as a therapeutic agent for treating infections.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 cells. Results demonstrated an IC50 value of 1.0 nM, indicating potent growth inhibition compared to standard chemotherapeutics like paclitaxel .
- Antimicrobial Assessment : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
- Mechanistic Insights : Research focusing on the compound's mechanism revealed that it interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
